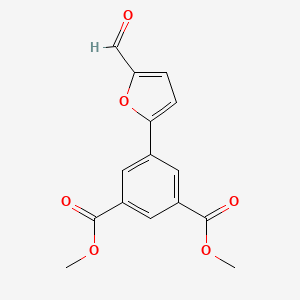

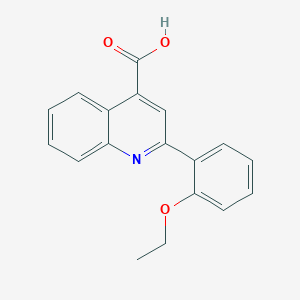

6-溴喹啉-2,4-二甲酸

描述

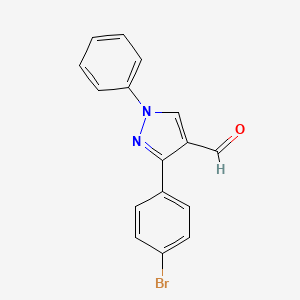

6-Bromoquinoline-2,4-dicarboxylic acid is a compound that is not directly mentioned in the provided papers. However, the papers do discuss various bromo-substituted quinoline derivatives, which are important intermediates in the synthesis of biologically active compounds, including antibacterial agents and potential cancer drugs . These compounds are part of a broader class of quinoline derivatives that have been extensively studied due to their diverse pharmacological activities.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of bromo-substituted quinoline derivatives can be complex, and their characterization often requires a combination of spectroscopic methods. For example, the crystal and molecular structure of a bromo-derivative containing the 1H,3H,5H-oxazolo[3,4-a]quinoline system was examined by crystallographic and spectroscopic methods, providing detailed insights into the conformation of the molecules in the crystal . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.

Chemical Reactions Analysis

Bromo-substituted quinoline derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The synthesis of [77Br] 5,7-dibromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, intended as a SPECT tracer for NMDA receptor studies, involved a non-isotopic nucleophilic halogen exchange . Additionally, the proposed formation of a bromonium ylide intermediate in the synthesis of 4-bromo-1,2-dihydroisoquinolines highlights the diverse reactivity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-substituted quinoline derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of a bromine atom can significantly affect the compound's reactivity and interaction with biological targets. The antibacterial activity of various disubstituted quinoline derivatives has been studied, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria . These properties are key factors in the development of new pharmaceuticals.

科学研究应用

荧光增白剂

6-溴喹啉衍生物通过各种化学过程合成,具有作为荧光增白剂的潜在应用。这些衍生物通过涉及 5-溴靛红和芳基甲基酮等化合物的反应获得,表现出适合用于染料和颜料的特性,增强其亮度和颜色特性 (Rangnekar & Shenoy, 1987).

合成和反应性研究

研究集中在使用各种方法合成 6-溴喹啉,例如 Skraup 反应,重点研究不同反应物和条件对化合物的收率和性质的影响。这些研究提供了优化各种应用生产方法的见解 (Li Wei, 2011).

光敏保护基团

溴化羟基喹啉,一种相关化合物,已被用作羧酸的光敏保护基团。其高量子效率和对多光子诱导光解的敏感性等特性使其在生物研究中具有价值,特别是对于体内研究 (Fedoryak & Dore, 2002).

抗菌活性

6-溴喹啉-4-醇的一些衍生物已显示出对大肠杆菌和金黄色葡萄球菌等病原体的显着抗菌活性。这些发现对于开发新的抗菌剂至关重要 (Arshad et al., 2022).

二齿和三齿配体

6-溴喹啉衍生物已被合成,可潜在地用作二齿和三齿配体。此类配体在配位化学中很重要,在催化和材料科学中具有应用 (Hu, Zhang & Thummel, 2003).

抗病毒活性

6-溴喹啉衍生物在抗病毒研究中显示出前景。一些合成的化合物对疱疹病毒和痘苗病毒等病毒表现出独特的抗病毒活性,表明它们在开发新的抗病毒药物方面的潜力 (Selvam et al., 2010).

属性

IUPAC Name |

6-bromoquinoline-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO4/c12-5-1-2-8-6(3-5)7(10(14)15)4-9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAWSKJTMZXPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CC(=N2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358839 | |

| Record name | 6-bromoquinoline-2,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-bromoquinoline-2,4-dicarboxylic Acid | |

CAS RN |

250641-14-6 | |

| Record name | 6-bromoquinoline-2,4-dicarboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1331762.png)

![3-[(2,2-Dimethylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B1331766.png)

![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)